molecular formula C9H8ClN3 B1458255 4-Chloro-2-cyclopropylpyrazolo[1,5-a]pyrazine CAS No. 1602060-23-0

4-Chloro-2-cyclopropylpyrazolo[1,5-a]pyrazine

Cat. No.: B1458255
CAS No.: 1602060-23-0
M. Wt: 193.63 g/mol
InChI Key: KCLPEUIVWHJFBX-UHFFFAOYSA-N
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Description

4-Chloro-2-cyclopropylpyrazolo[1,5-a]pyrazine (CCPP) is an organic compound with the molecular formula C9H8ClN3 . It has a molecular weight of 193.64 . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H8ClN3/c10-9-8-5-7 (6-1-2-6)12-13 (8)4-3-11-9/h3-6H,1-2H2 . This code provides a specific textual representation of the molecule’s structure.


Physical and Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 193.64 .

Scientific Research Applications

Synthesis and Derivatization

4-Chloro-2-cyclopropylpyrazolo[1,5-a]pyrazine serves as a crucial intermediate in the synthesis of various heterocyclic compounds. A study detailed the palladium-catalyzed carbonylation of 4-chloropyrazolo[1,5-a]pyrazines to produce methylpyrazolo[1,5-a]pyrazine-4-carboxylates. These intermediates were further transformed into amidoximes and amidines. Subsequent reactions, including cyclocondensation with trifluoroacetic anhydride or ethyl chloroformate (for amidoximes) and reactions with acetoacetate or ethyl ethoxymethylidenemalonate (for amidines), yielded new derivatives featuring 4-(1,2,4-oxadiazolyl)- and 4-(pyrimidin-2-yl)-substituted pyrazolo[1,5-a]pyrazines (Tsizorik et al., 2020).

Another research focused on synthesizing 4-hydrazinylpyrazolo[1,5-a]pyrazines by reacting 4-chloropyrazolo[1,5-a]pyrazines with hydrazine hydrate. These compounds were further reacted with various reagents, forming derivatives containing fused 1,2,4-triazole, tetrazole, or 1,2,4-triazine rings. Additionally, they were used to produce 4-(1-pyrazolyl)-substituted pyrazolo[1,5-a]pyrazines (Tsizorik et al., 2018).

Synthetic Scaffolds and DNA Binders

This compound derivatives have been explored for creating new synthetic scaffolds and as DNA binders. A study described the synthesis of 8-chloro-[1,2,4]triazolo[4,3-a]pyrazine derivatives from 2-chloro-3-hydrazinylpyrazine and aldehydes using chloramine T as an oxidizing agent. The chloro group on pyrazine facilitated the creation of versatile synthetic scaffolds through Suzuki–Miyaura and Sonogashira cross-coupling reactions (Mal et al., 2015).

Additionally, a comprehensive study combined theoretical and experimental approaches to understand the structure, physicochemical properties, and DNA binding nature of chlorohydrazinopyrazine. The compound demonstrated a high affinity for DNA and was non-toxic toward human dermal keratinocytes, suggesting its potential for clinical applications (Mech-Warda et al., 2022).

Properties

IUPAC Name

4-chloro-2-cyclopropylpyrazolo[1,5-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3/c10-9-8-5-7(6-1-2-6)12-13(8)4-3-11-9/h3-6H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCLPEUIVWHJFBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN3C=CN=C(C3=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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